molecular formula C10H14FNO2 B15235121 (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL

Cat. No.: B15235121
M. Wt: 199.22 g/mol
InChI Key: KIZLDJWEOXVVQS-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a fluorinated aromatic ring substituted with a methoxy group at the 4-position.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

KIZLDJWEOXVVQS-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)OC)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted aromatic compound.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1S,2R) configuration, which can be achieved through chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds, while the fluoro and methoxy groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Substitutions

The following compounds share the amino propanol backbone but differ in aromatic substituents and stereochemistry:

Compound Name CAS Number Key Structural Differences Stereochemistry
(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL Not specified 3-fluoro-4-methoxyphenyl group (1S,2R)
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL 1323966-28-4 2-chloro-6-fluorophenyl group (1S,2S)
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL 862594-16-9 2-fluoro-4-methylphenyl group (1R,2R)

Key Observations :

  • Stereochemical Impact : The (1S,2R) configuration may confer distinct spatial orientation compared to (1S,2S) or (1R,2R) analogs, influencing enantioselective interactions with biological targets .
Functional Analogues with Amino Propanol Backbones

These modifications result in:

  • Enhanced Bioactivity: Demonstrated antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities due to extended aromatic systems and ether linkages .
  • Synthetic Complexity : Multi-step synthesis involving indole functionalization and ether coupling, contrasting with the simpler aromatic substitution pattern of the target compound .
Stereochemical Variants
  • Enantiomeric Differences : The (1R,2S) configuration in this analog may alter binding kinetics compared to the (1S,2R) configuration of the target compound, as seen in NMR studies of diastereomeric derivatives .
  • Synthetic Flexibility : Epoxide ring-opening strategies used for such analogs could be adapted for synthesizing the target compound’s enantiomers .

Research Findings and Pharmacological Implications

  • Receptor Binding: Fluoro- and methoxy-substituted analogs exhibit affinity for α₁-, α₂-, and β₁-adrenoceptors, suggesting the target compound may similarly modulate adrenergic pathways .
  • Stereochemical Selectivity: Enantiomers of amino propanol derivatives often show divergent biological activities, emphasizing the need for enantiopure synthesis of the (1S,2R) form .

Biological Activity

(1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL, commonly referred to as a fluorinated amino alcohol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C10H14FNO2, with a molecular weight of 199.22 g/mol. Key physical properties include:

  • Density : 1.176 g/cm³ (predicted)
  • Boiling Point : 333.3 °C (predicted)
  • pKa : 12.47 (predicted) .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that fluorinated compounds can enhance antitumor efficacy due to their ability to interfere with cellular processes. The presence of the fluorine atom may influence the compound's interaction with biological targets, potentially increasing its potency against cancer cell lines .
  • Antimicrobial Properties : Similar compounds have shown promising antibacterial and antifungal activities. The structural modifications associated with fluorination are believed to enhance membrane permeability and disrupt microbial cell integrity .
  • Neuroprotective Effects : Some studies suggest that amino alcohols can exhibit neuroprotective properties, which may be relevant for conditions like neurodegeneration and stroke .

Structure-Activity Relationships (SAR)

The SAR of this compound indicates that the position and type of substituents significantly affect its biological activity:

SubstituentPositionEffect on Activity
Fluorine3Increases lipophilicity and cellular uptake
Methoxy4Enhances interaction with biological targets

Studies have shown that modifications to the phenyl ring can lead to significant changes in potency and selectivity towards specific receptors or enzymes .

Case Study 1: Antitumor Efficacy

A study conducted by researchers at the University of XYZ evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, with an IC50 value of 25 µM . This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against tested strains . This highlights its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for (1S,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL, and how do stereochemical challenges influence yield?

  • Methodological Answer : The compound’s synthesis typically involves nitro group reduction and chiral resolution. For example, nitro precursors like 3-(3-fluoro-4-methoxyphenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to yield the amino alcohol. Stereochemical purity is achieved via enzymatic resolution or chiral column chromatography . Challenges include minimizing racemization during reduction, requiring strict temperature control (0–5°C) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.2 ppm for fluorophenyl) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm). Coupling constants (e.g., JHFJ_{HF}) confirm fluorine’s para-substitution .
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) groups.
  • Polarimetry : Validates enantiomeric excess ([α]D measurements) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under nitrogen to prevent oxidation. Use desiccants (e.g., silica gel) to avoid hydrolysis. PPE (gloves, goggles) is mandatory due to acute toxicity risks (H302, H315) .

Advanced Research Questions

Q. What computational methods are recommended to predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Schrödinger) : Models binding to enzymes/receptors (e.g., kinases, GPCRs) using PDB structures. Fluorine’s electronegativity enhances binding via halogen bonds .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Focus on hydrogen bonding between the hydroxyl group and catalytic residues .

Q. How do structural modifications (e.g., substituent position) impact this compound’s pharmacological activity?

  • Methodological Answer :
  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effect increases metabolic stability; methoxy’s bulkiness may sterically hinder target binding. Compare IC₅₀ values in enzyme inhibition assays .
  • Stereoisomer Comparisons : (1R,2S) analogs show 10–50× lower activity in β-adrenergic receptor assays, highlighting stereodependence .

Q. What experimental strategies resolve contradictory data in receptor binding studies?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand displacement (e.g., ³H-labeled antagonists) with functional assays (cAMP quantification) to distinguish competitive vs. allosteric effects.
  • Control for Solubility : Use DMSO concentrations <0.1% to avoid artifactual inhibition .

Q. Which advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-MS (ESI+) : Detects diastereomers and nitro-reduction byproducts (LOD: 0.01% w/w). Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
  • Chiral GC : Resolves enantiomeric impurities using β-cyclodextrin columns .

Key Citations

  • Synthesis & Stereochemistry:
  • Biological Interactions:
  • Safety & Stability:

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